molecular formula C18H16N2O2 B2983380 (E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide CAS No. 874655-85-3

(E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2983380
CAS RN: 874655-85-3
M. Wt: 292.338
InChI Key: ZDRXMZPRHPJJLT-UHFFFAOYSA-N
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Description

“(E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “(E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide”. More research would be needed to provide a comprehensive analysis of its chemical reactions .

properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-17-9-7-14(8-10-17)11-16(12-19)18(21)20-13-15-5-3-2-4-6-15/h2-11H,13H2,1H3,(H,20,21)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRXMZPRHPJJLT-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325521
Record name (E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647097
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

874655-85-3
Record name (E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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